molecular formula C14H18N6O2S2 B2525056 N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide CAS No. 1021061-26-6

N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide

Katalognummer: B2525056
CAS-Nummer: 1021061-26-6
Molekulargewicht: 366.46
InChI-Schlüssel: MORUJMYMVOBDNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide is a heterocyclic compound featuring a pyridazine core substituted with a sulfanyl-linked carbamoyl methyl group attached to a 5-propyl-1,3,4-thiadiazole moiety and a terminal propanamide. Such compounds are frequently explored for antimicrobial, anticancer, and enzyme-inhibitory activities due to their structural versatility .

Eigenschaften

IUPAC Name

N-[6-[2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl]sulfanylpyridazin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2S2/c1-3-5-13-19-20-14(24-13)16-11(22)8-23-12-7-6-9(17-18-12)15-10(21)4-2/h6-7H,3-5,8H2,1-2H3,(H,15,17,21)(H,16,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORUJMYMVOBDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide typically involves multiple steps. One common method starts with the preparation of 5-propyl-1,3,4-thiadiazol-2-amine, which is then reacted with various reagents to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps like recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution using halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

This compound features a unique combination of functional groups, including a pyridazine ring, a thiadiazole ring, and a propanamide moiety. Its molecular formula is C15H20N6O2S2C_{15}H_{20}N_{6}O_{2}S_{2} with a molecular weight of 380.5 g/mol. The structural complexity contributes to its diverse chemical reactivity and biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole and pyridazine have shown efficacy against various microbial strains, suggesting that N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide may also possess similar activities .

Anticancer Potential

The compound's structural features may allow it to interact with specific molecular targets involved in cancer pathways. Preliminary studies suggest that related compounds demonstrate cytotoxic effects against human cancer cell lines such as HepG2 and MDA-MB-231 . Further investigations are warranted to explore the anticancer potential of N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide.

Synthesis and Characterization

The synthesis of N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide typically involves multi-step reactions that require careful optimization of conditions such as temperature and solvent choice to maximize yield and purity. Techniques like chromatography are often employed for purification.

Key Synthesis Steps:

  • Formation of the thiadiazole ring.
  • Attachment of the carbamoyl group.
  • Introduction of the pyridazine moiety.

Chemical Reactivity

The compound's reactivity profile suggests potential for further functionalization through various chemical reactions. Understanding these reactions is crucial for exploring modifications that could enhance biological activity or selectivity in therapeutic applications.

Case Study 1: Antifungal Activity

A study focused on the synthesis of pyridine derivatives revealed promising antifungal activity against strains like Candida albicans. The findings imply that similar compounds could be developed based on the structure of N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide .

Case Study 2: Inhibition Studies

Another investigation into compounds with related structures demonstrated their ability to inhibit specific enzymes involved in cancer progression. This highlights the potential for N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide to serve as a lead compound in drug development targeting similar pathways .

Wirkmechanismus

The mechanism of action of N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Structural Features

Compound Name Core Ring Thiadiazole Substituent Amide/Sulfonamide Group Molecular Weight (g/mol) Key Functional Groups
N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide Pyridazine 5-propyl Propanamide ~367.45* Sulfanyl, carbamoyl, propanamide
N-[(4-Chlorophenyl)carbamoyl]-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridinesulfonamide Pyridine 5-methyl Sulfonamide 441.91 Sulfonamide, chlorophenyl, thioether
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide Phenyl 5-ethyl Propanamide 261.34 Phenyl, ethyl-thiadiazole, propanamide

*Calculated based on molecular formula C₁₅H₁₈N₆O₂S₂.

Key Observations:

Core Ring Differences:

  • The pyridazine ring in the target compound offers two adjacent nitrogen atoms, enhancing hydrogen-bonding capacity compared to pyridine (one nitrogen) in ’s compound or the phenyl group in ’s derivative .
  • Pyridazine’s electron-deficient nature may improve interactions with biological targets like enzymes or receptors.

Longer alkyl chains (e.g., propyl vs. methyl/ethyl) may reduce solubility in aqueous media but improve bioavailability in lipid-rich environments.

Amide vs. Sulfonamide Linkages: The propanamide group in the target compound and ’s derivative is less polar than the sulfonamide in , suggesting differences in metabolic stability and target binding . Sulfonamides (as in ) are known for strong hydrogen-bonding interactions with proteins, while propanamides may prioritize hydrophobic interactions .

Biologische Aktivität

N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridazine ring, a thiadiazole moiety, and a propanamide group. Its molecular formula is C15H20N6O2S2C_{15}H_{20}N_{6}O_{2}S_{2} with a molecular weight of 380.5 g/mol. The structural complexity suggests potential interactions with various biological targets.

Property Value
Molecular FormulaC15H20N6O2S2
Molecular Weight380.5 g/mol
IUPAC NameN-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may modulate the activity of certain proteins involved in cellular signaling pathways. The exact mechanisms remain under investigation, but potential interactions include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites.

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit antimicrobial properties. For instance, compounds similar to N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide have shown effectiveness against various bacterial strains:

Bacterial Strain Activity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Bacillus cereusLow
Bacillus anthracisHigh

These findings suggest that the compound could be further explored for its potential as an antimicrobial agent.

Antiviral Activity

N-Heterocycles, including those containing thiadiazole and pyridazine rings, have been identified as promising antiviral agents. Compounds with similar structures have demonstrated significant inhibition of viral replication in vitro. For example:

  • IC50 Values : Some derivatives have shown IC50 values below 50 µM against certain viruses, indicating strong antiviral potential.

Case Studies and Research Findings

  • Antiviral Efficacy : A study synthesized several N-Heterocycles and evaluated their antiviral activity against Hepatitis C virus (HCV). One derivative exhibited an EC50 value of 0.26 µM with low cytotoxicity in human T-cell lines .
  • Antimicrobial Evaluation : In another investigation, new thiadiazole derivatives were synthesized and tested against standard bacterial strains. The results indicated varying levels of activity, with some compounds showing enhanced efficacy against resistant strains .
  • Mechanistic Insights : Research into the mechanism of action revealed that similar compounds could inhibit RNA polymerase activity in viruses, suggesting a potential pathway for therapeutic intervention .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide, and how do reaction conditions influence yield?

  • Answer: The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core. A common approach includes coupling a carbamoylmethylsulfanyl-pyridazine intermediate with a 5-propyl-1,3,4-thiadiazol-2-amine derivative. Key steps involve nucleophilic substitution (e.g., using K₂CO₃ in DMF for thiol activation) and amide bond formation (e.g., HBTU or EDCI coupling agents). Reaction conditions such as solvent choice (DMF or DMSO), temperature (room temperature vs. reflux), and stoichiometry of reagents (1.1–1.2 equivalents of alkyl halides) significantly impact yield and purity .

Q. Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?

  • Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for verifying the connectivity of the thiadiazole, pyridazine, and propanamide moieties. Infrared Spectroscopy (IR) confirms functional groups (e.g., C=O stretches at ~1650 cm⁻¹). High-resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%). X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What stability challenges arise during storage or handling, and how can they be mitigated?

  • Answer: The compound’s thioether linkage and amide groups are susceptible to hydrolysis under acidic/basic conditions. Stability studies recommend storage in anhydrous environments (e.g., desiccated at −20°C) and avoidance of prolonged exposure to light. Degradation products can be monitored via TLC or HPLC .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s reactivity or biological interactions?

  • Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack. Molecular docking (using AutoDock or Schrödinger) models interactions with biological targets (e.g., enzymes or receptors), guiding structure-activity relationship (SAR) studies. For example, the pyridazine ring’s electron-deficient nature may favor π-π stacking in binding pockets .

Q. What strategies enable selective functionalization of the thiadiazole or pyridazine rings for derivatization studies?

  • Answer: The thiadiazole’s C-5 position can undergo alkylation (e.g., propyl groups via SN2 reactions), while the pyridazine’s C-6 sulfanyl group is amenable to oxidation (e.g., to sulfones) or substitution. Protecting groups (e.g., Boc for amines) ensure regioselectivity during multi-step syntheses. Microwave-assisted synthesis has been reported to enhance reaction efficiency for such modifications .

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anticancer effects) be resolved through experimental design?

  • Answer: Discrepancies often arise from assay conditions (e.g., cell line variability or concentration ranges). Robust protocols include:

  • Dose-response curves (IC₅₀/EC₅₀ calculations) across multiple cell lines.
  • Comparative studies with positive controls (e.g., doxorubicin for cytotoxicity).
  • Mechanistic assays (e.g., ROS detection or apoptosis markers) to clarify modes of action .

Q. What role do the propyl and carbamoylmethylsulfanyl groups play in the compound’s pharmacokinetic properties?

  • Answer: The propyl chain enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability, while the carbamoylmethylsulfanyl group balances solubility via hydrogen bonding. In silico ADMET predictions (e.g., SwissADME) suggest moderate metabolic stability, with potential CYP3A4-mediated oxidation sites requiring further validation .

Methodological Tables

Table 1: Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Thiadiazole FormationPOCl₃, 90°C, 3 hr75–85>90%
Pyridazine SubstitutionK₂CO₃, DMF, RT68–72>95%
Amide CouplingHBTU, DIPEA, DCM82–88>98%

Table 2: Common Degradation Pathways and Mitigation Strategies

PathwayTriggerMitigationAnalytical Tool
HydrolysisAqueous mediaAnhydrous storageTLC (Rf shift)
OxidationLight/O₂Argon atmosphereHPLC-MS
Thermal Decomposition>100°CLow-temp. synthesisDSC/TGA

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.